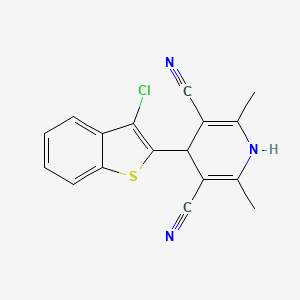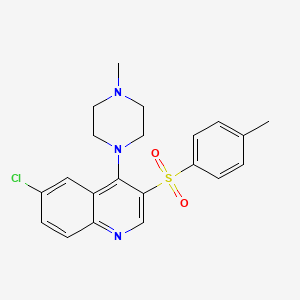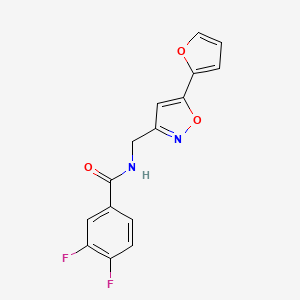![molecular formula C19H17N5O B2831332 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1014045-57-8](/img/structure/B2831332.png)
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features both benzimidazole and pyrazole moieties. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields such as medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives under acidic conditions. The pyrazole ring is often constructed via the reaction of hydrazines with 1,3-diketones.
-
Benzimidazole Synthesis
Reactants: o-Phenylenediamine, carboxylic acid (e.g., formic acid).
Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid, at elevated temperatures (100-150°C).
-
Pyrazole Synthesis
Reactants: Hydrazine derivatives, 1,3-diketones.
Conditions: Reflux in ethanol or another suitable solvent, often in the presence of a base like sodium ethoxide.
-
Coupling Reaction
Reactants: Benzimidazole derivative, pyrazole derivative.
Conditions: Coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce solvent use and waste.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrazole rings, leading to the formation of N-oxides.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures, often in an organic solvent.
-
Reduction: : Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Typically carried out in an inert atmosphere, such as nitrogen or argon.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Conditions: Vary depending on the specific substitution, often requiring catalysts or specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is studied for its potential as a ligand in coordination chemistry, forming complexes with various metals that can be used as catalysts or in material science applications.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. The benzimidazole and pyrazole rings are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers explore its efficacy in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings. Its ability to form stable complexes with metals also finds applications in catalysis and electronic materials.
作用機序
The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can mimic the structure of natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The pyrazole ring can enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
N-(1H-benzo[d]imidazol-2-yl)phenylacetamide: Similar structure but lacks the pyrazole ring, which may reduce its biological activity.
1,5-Dimethyl-1H-pyrazole-3-carboxamide: Contains the pyrazole ring but lacks the benzimidazole moiety, affecting its chemical properties and applications.
Benzimidazole derivatives: Various derivatives with different substituents on the benzimidazole ring, offering a range of biological activities.
Uniqueness
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is unique due to the combination of benzimidazole and pyrazole rings, which confer a broad spectrum of chemical reactivity and biological activity. This dual functionality makes it a versatile compound for research and industrial applications.
特性
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c1-12-10-17(23-24(12)2)19(25)20-14-7-5-6-13(11-14)18-21-15-8-3-4-9-16(15)22-18/h3-11H,1-2H3,(H,20,25)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVINQDHQPUNWAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2831249.png)
![3-(4-cyanophenyl)-N-[3-(1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2831252.png)



![1-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2831261.png)


![1-(3,5-dimethylphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2831265.png)





